molecular formula C11H15N3S B3879099 2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione

2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione

Cat. No.: B3879099
M. Wt: 221.32 g/mol
InChI Key: JAFGQBJDQAIRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazolidine-3-thiones are a class of compounds that have shown a vibrant pharmacological profile and have been surveyed deliberately for a variety of biological properties such as antiepileptic, anticancer, analgesic and anti-inflammatory, antiviral, anti-HIV, anti-tuberculosis, antidepressant, anticonvulsants, antimicrobial, antibacterial, and antiproliferative activities .


Synthesis Analysis

A simple, convenient, and eco-friendly procedure has been developed using meglumine as a green catalyst for the synthesis of 1,2,4-triazolidine-3-thiones under one-pot condition. Variously substituted aldehydes or ketones reacted well with thiosemicarbazide to give desired compounds in extremely good quantity .


Chemical Reactions Analysis

The chemical reaction for the synthesis of 1,2,4-triazolidine-3-thiones generally involves a reaction between aldehydes and thiosemicarbazide .

Mechanism of Action

While the mechanism of action for “2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione” is not specifically mentioned, synthesized 1,2,4-triazolidine-3-thiones have shown noteworthy acetylcholinesterase (AChE) inhibitory activity .

Future Directions

The development of environment-friendly, non-toxic and energy-efficient methodology for the synthesis of organic molecules like 1,2,4-triazolidine-3-thiones is a major attraction of current researchers . These compounds can serve as a template for drug designing such as AChE inhibitors .

Properties

IUPAC Name

2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-11(9-7-5-4-6-8-9)12-14(3)10(15)13(11)2/h4-8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFGQBJDQAIRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NN(C(=S)N1C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 2
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 3
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 4
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 5
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione
Reactant of Route 6
2,4,5-trimethyl-5-phenyl-1,2,4-triazolidine-3-thione

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